molecular formula C16H29N3O2 B14642175 N,N-Dibutyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea CAS No. 55861-79-5

N,N-Dibutyl-N'-(5-tert-butyl-1,2-oxazol-3-yl)urea

Cat. No.: B14642175
CAS No.: 55861-79-5
M. Wt: 295.42 g/mol
InChI Key: NLMGWYOTALDKKK-UHFFFAOYSA-N
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Description

N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea typically involves the reaction of N,N-dibutylurea with a suitable oxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often optimized based on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The urea and oxazole moieties can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The urea and oxazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and oxazole-containing molecules, such as:

  • N,N’-Dibutylthiourea
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 5-tert-Butyl-2-hydroxybenzaldehyde

Uniqueness

N,N-Dibutyl-N’-(5-tert-butyl-1,2-oxazol-3-yl)urea is unique due to its specific combination of urea and oxazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

55861-79-5

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

1,1-dibutyl-3-(5-tert-butyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C16H29N3O2/c1-6-8-10-19(11-9-7-2)15(20)17-14-12-13(21-18-14)16(3,4)5/h12H,6-11H2,1-5H3,(H,17,18,20)

InChI Key

NLMGWYOTALDKKK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=NOC(=C1)C(C)(C)C

Origin of Product

United States

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